

In-Depth Technical Guide to the In Vitro Antibacterial Spectrum of Roxithromycin

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Compound of Interest

Compound Name: *Lexithromycin*

Cat. No.: *B1675197*

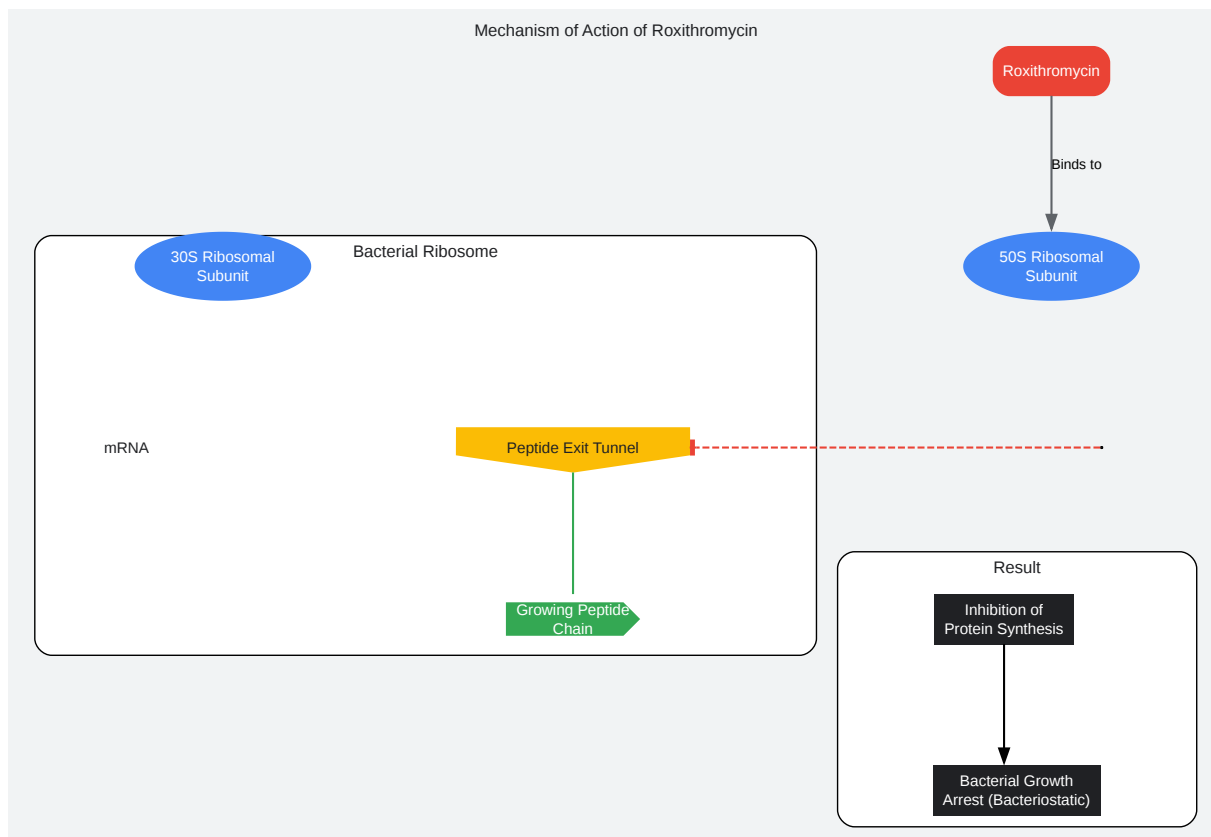
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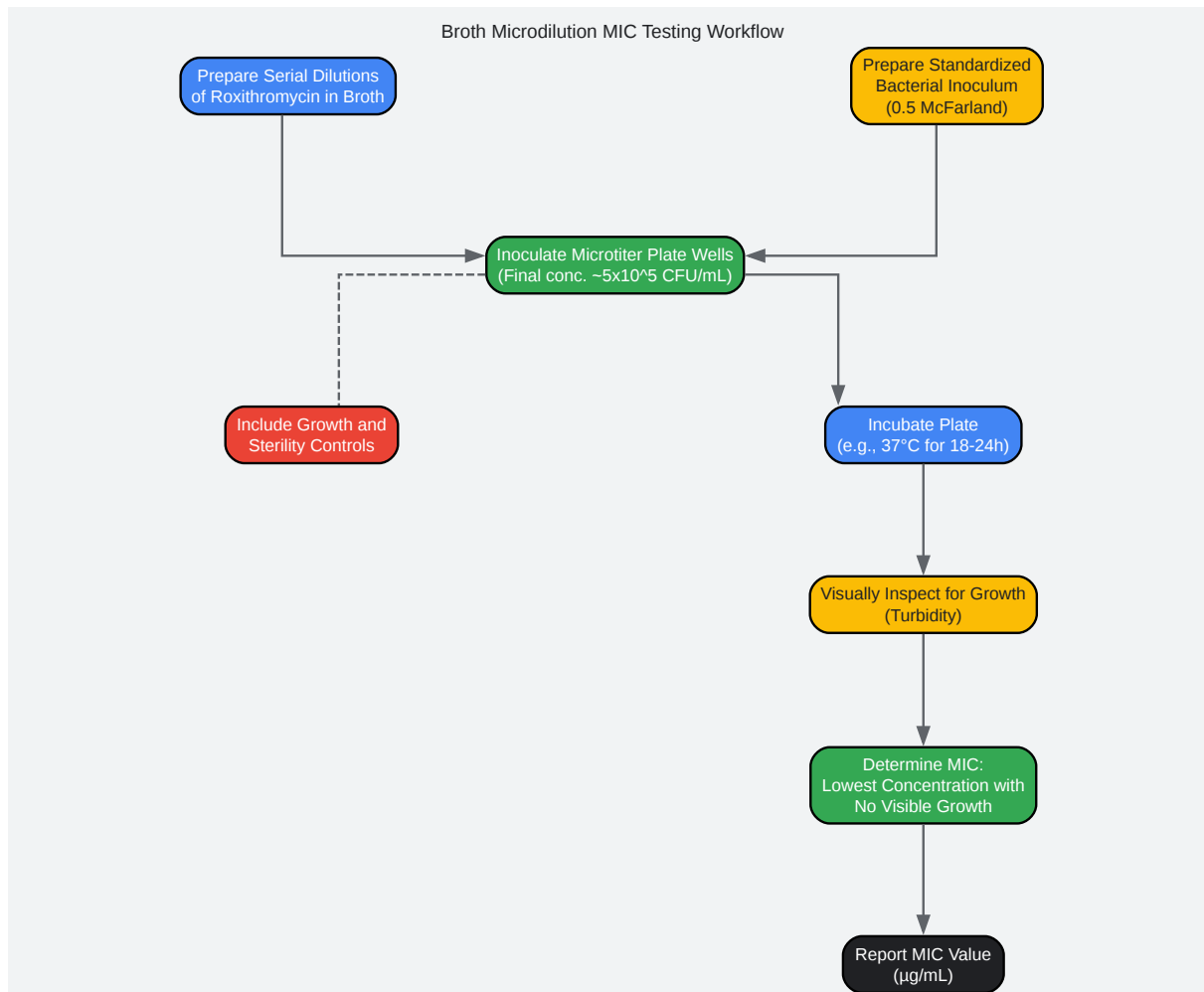
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro antibacterial spectrum of roxithromycin, a semi-synthetic macrolide antibiotic. The document details its mechanism of action, presents quantitative data on its activity against a range of bacterial pathogens, and outlines the experimental protocols for determining its minimum inhibitory concentrations (MIC).

Mechanism of Action

Roxithromycin, like other macrolide antibiotics, inhibits bacterial protein synthesis.^{[1][2]} It specifically targets the 50S subunit of the bacterial ribosome.^{[1][2][3]} By binding to the 23S rRNA component within the 50S subunit, roxithromycin effectively blocks the exit tunnel through which newly synthesized polypeptide chains emerge.^[1] This action prevents the elongation of the peptide chain, thereby halting protein synthesis.^[1] Without the ability to produce essential proteins, bacterial cells cannot grow or replicate.^[1] This mode of action is primarily bacteriostatic, but at higher concentrations or against highly susceptible strains, it can be bactericidal.^[1]





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